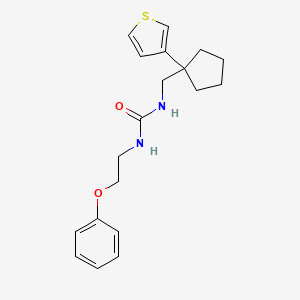

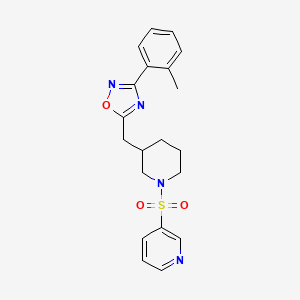

![molecular formula C18H21N7O2 B2500259 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 1058497-02-1](/img/structure/B2500259.png)

1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one" is a chemical entity that appears to be related to a class of compounds that exhibit a range of biological activities. The core structure of this compound includes a triazolopyrimidine moiety, which is a fused heterocyclic system that has been explored for various pharmacological properties. The piperazine ring attached to the triazolopyrimidine is a common feature in drug design, known for its ability to improve solubility and bioavailability.

Synthesis Analysis

The synthesis of related compounds typically involves the construction of the triazolopyrimidine core, followed by functionalization with various substituents to achieve the desired biological activity. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones has been reported to show potent enzyme inhibition and selectivity . The synthesis process often requires careful consideration of the reactivity of different functional groups and the stability of the intermediates formed during the reaction sequence.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of multiple nitrogen atoms within the fused ring system, which can engage in hydrogen bonding and other non-covalent interactions. This feature is crucial for the binding of these compounds to biological targets such as enzymes or receptors. The piperazine ring provides additional conformational flexibility and can adopt various orientations that may be critical for the activity of the compound .

Chemical Reactions Analysis

Compounds containing the piperazine moiety can undergo metabolic bioactivation, leading to the formation of reactive intermediates. For example, the genotoxicity of a related compound was attributed to the formation of glyoxal from the piperazine ring . Such reactive intermediates can covalently modify DNA or proteins, leading to mutagenicity. Therefore, understanding the chemical reactions that these compounds can undergo is essential for mitigating potential toxicities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The presence of aromatic systems and heteroatoms affects their electronic properties, solubility, and overall stability. The piperazine ring can act as a weak base, accepting protons and forming salts, which can be advantageous for improving the solubility of the compound. The lipophilicity of the phenoxypropan-1-one moiety may also play a role in the compound's ability to cross biological membranes .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antihypertensive Potential

The compound 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one is structurally related to a series of 1,2,4-triazolol[1,5-alpha]pyrimidines which have been synthesized and tested for antihypertensive activity. Compounds with morpholine, piperidine, or piperazine moieties, akin to the structure of this compound, showed promising antihypertensive effects, both in vitro and in vivo, hinting at its potential therapeutic application in hypertension management (Bayomi et al., 1999).

Antimicrobial and Antitumor Activity

A variety of compounds incorporating the triazolopyrimidinone moiety have been synthesized as potential antimicrobial and antitumor agents. Some derivatives have demonstrated significant activity in these areas, suggesting that modifications to the core structure, similar to the one , could yield compounds with useful biological activities (El-Bendary et al., 1998).

Synthesis in Supercritical Carbon Dioxide

The use of supercritical carbon dioxide as a medium for synthesizing related compounds has been explored, with one study achieving a 90% conversion rate in the synthesis of an intermediate product for the antiviral drug Triazid®. This highlights an environmentally friendly method of synthesis that could potentially be applied to the creation of this compound, offering a greener alternative to traditional solvent-based reactions (Baklykov et al., 2019).

Potential as Adenosine A2a Receptor Antagonists

Compounds bearing structural resemblance to this compound, specifically those incorporating the [1,2,4]triazolo[1,5-a][1,3,5]triazine scaffold, have been investigated for their role as adenosine A2a receptor antagonists. Selected analogs have demonstrated oral activity in mouse models of Parkinson's disease, suggesting potential applications in neurodegenerative disease treatment (Vu et al., 2004).

Wirkmechanismus

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR plays a critical role in cell survival, growth, differentiation, and tumour formation .

Mode of Action

The compound interacts with EGFR, inhibiting its activity. This inhibition is likely due to the compound’s ability to bind to the active site of the receptor, preventing the binding of its natural ligands . This results in the inhibition of the downstream signaling pathways that are normally activated by EGFR.

Biochemical Pathways

EGFR is part of several key biochemical pathways, including the MAPK, Akt, and JNK pathways, which are involved in cell proliferation, survival, and differentiation . By inhibiting EGFR, this compound disrupts these pathways, potentially leading to reduced cell proliferation and survival.

Result of Action

The inhibition of EGFR by this compound can lead to a decrease in cell proliferation and survival, particularly in cells where EGFR is overexpressed or mutated . This makes it a potential candidate for the treatment of certain types of cancer.

Eigenschaften

IUPAC Name |

1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O2/c1-13(27-14-6-4-3-5-7-14)18(26)25-10-8-24(9-11-25)17-15-16(19-12-20-17)23(2)22-21-15/h3-7,12-13H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULJHYRRDKJORF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

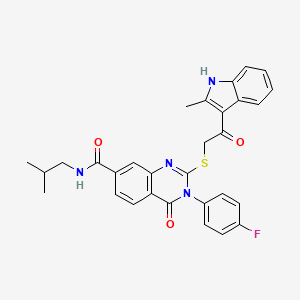

![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)

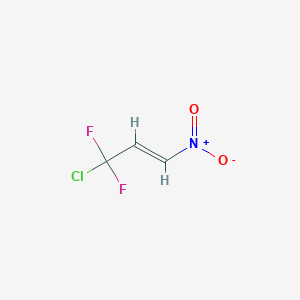

![(Z)-2-[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]-N,N-dimethyl-2-nitroethenamine](/img/structure/B2500181.png)

![1-[(4-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2500182.png)

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-5-methylisoxazole](/img/structure/B2500186.png)

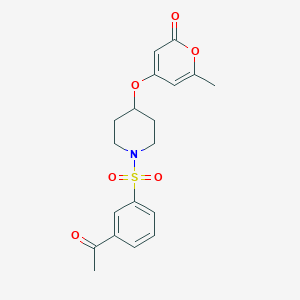

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2500187.png)

![1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2500188.png)

![N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2500192.png)

![N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500195.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2500198.png)